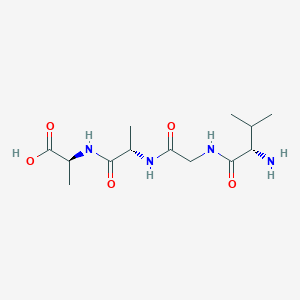

L-Valylglycyl-L-alanyl-L-alanine

Description

Significance of Peptides in Biological and Chemical Sciences

Peptides, which are short chains of amino acids linked by peptide bonds, are of profound importance in the fields of biology and chemistry. fiveable.me These molecules are fundamental to numerous physiological processes, acting as signaling molecules, hormones, and neurotransmitters. fiveable.me Their relatively small size allows for rapid synthesis and degradation, making them ideal for swift biological responses. fiveable.me In chemical sciences, peptides serve as valuable models for understanding the more complex structures and functions of proteins. clinisciences.com The ability to synthesize peptides with specific sequences has also opened up avenues for the development of new therapeutic agents and research tools. msu.edutaylorandfrancis.com

Oligopeptides, typically consisting of two to twenty amino acids, represent a significant subclass of peptides. fiveable.mebiologyonline.com They exhibit a wide range of biological activities, including antimicrobial and hormonal functions. fiveable.metaylorandfrancis.com The specific sequence and structure of an oligopeptide are critical determinants of its biological function. fiveable.me

Overview of Tetrapeptide Structures and Functions in Research

Tetrapeptides are oligopeptides composed of four amino acid residues joined by three peptide bonds. clinisciences.comwikipedia.org Their structure includes a distinct N-terminus (a free amine group) and a C-terminus (a free carboxyl group). clinisciences.commsu.edu The sequence of these four amino acids dictates the tetrapeptide's unique chemical properties and biological activity. clinisciences.com

Many tetrapeptides are pharmacologically active and can interact with a variety of cellular receptors, influencing signaling pathways. clinisciences.comwikipedia.org This has made them a focus of research in drug discovery and development, with studies exploring their potential as anti-inflammatory, antioxidant, and antimicrobial agents. clinisciences.com Both linear and cyclic tetrapeptides exist in nature, with cyclic forms often exhibiting enhanced stability and biological activity. clinisciences.comwikipedia.orgacs.org

Rationale for Focused Investigation of L-Valylglycyl-L-alanyl-L-alanine

The specific tetrapeptide, this compound, presents a unique subject for focused scientific investigation due to its composition of common, yet functionally distinct, amino acids. Valine is a branched-chain amino acid, glycine (B1666218) is the simplest amino acid, and alanine (B10760859) possesses a small, non-reactive methyl side chain. wikipedia.org This combination offers a model system to study the influence of side-chain characteristics on peptide conformation and interaction with biological targets.

A detailed examination of this compound can provide valuable insights into the fundamental principles of peptide structure-function relationships. Understanding how the sequence of valine, glycine, and alanine residues affects its three-dimensional structure and potential biological activity can contribute to the rational design of novel peptides with specific therapeutic or research applications.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its constituent amino acids and general peptide characteristics.

| Property | Value |

| Molecular Formula | C13H24N4O5 |

| Molecular Weight | 316.35 g/mol |

| Amino Acid Sequence | Val-Gly-Ala-Ala |

This table is generated based on the chemical composition of the tetrapeptide.

Synthesis and Characterization

The synthesis of this compound would typically be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods. msu.edu These techniques involve the sequential coupling of protected amino acids to form the desired peptide chain. msu.edu

Characterization of the synthesized peptide would involve techniques such as:

Mass Spectrometry (MS): To confirm the molecular weight of the tetrapeptide. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure and conformation of the peptide in solution.

High-Performance Liquid Chromatography (HPLC): To purify the peptide and assess its purity. researchgate.net

Research Applications and Significance

Given the composition of this compound, it could serve as a valuable tool in several areas of research:

Enzyme Substrate Studies: It could be investigated as a potential substrate for various proteases to understand their cleavage specificities.

Peptide Folding Studies: The simple yet defined sequence makes it a good model for studying the fundamental principles of peptide folding and conformational dynamics.

Drug Delivery Research: Peptides are increasingly being explored as drug delivery vectors. The properties of this tetrapeptide could be studied to assess its potential in such applications.

Structure

3D Structure

Properties

CAS No. |

798541-25-0 |

|---|---|

Molecular Formula |

C13H24N4O5 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C13H24N4O5/c1-6(2)10(14)12(20)15-5-9(18)16-7(3)11(19)17-8(4)13(21)22/h6-8,10H,5,14H2,1-4H3,(H,15,20)(H,16,18)(H,17,19)(H,21,22)/t7-,8-,10-/m0/s1 |

InChI Key |

ZMRGKKWDEPJGPW-NRPADANISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Valylglycyl L Alanyl L Alanine

Chemical Synthesis Approaches

The selection of a synthetic strategy for a tetrapeptide like Val-Gly-Ala-Ala depends on the desired scale, purity requirements, and the specific sequence of amino acids. While SPPS is often favored for its efficiency and ease of purification, LPPS remains a valuable technique, especially for large-scale synthesis and the preparation of peptide fragments.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the standard method for the chemical synthesis of peptides. researchgate.netluxembourg-bio.com The fundamental principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-terminally protected amino acids to the growing peptide chain. researchgate.netresearchgate.net This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. researchgate.net

The success of SPPS hinges on the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids. ub.edu A key concept is orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. springernature.com

For the synthesis of Val-Gly-Ala-Ala, the most common strategy is the Fmoc/tBu approach. luxembourg-bio.com The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). vaia.com The side chains of amino acids, if they contain reactive functional groups, are protected by acid-labile groups such as tert-butyl (tBu). springernature.com In the case of Val-Gly-Ala-Ala, none of the amino acids have side chains that require protection, simplifying the synthetic strategy.

An alternative, though less common for routine lab-scale synthesis, is the Boc/Bzl strategy. This involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino protection and benzyl-based groups for side-chain protection. springernature.com

| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions for α-Amino Group |

| Fmoc/tBu | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyl (tBu) based groups | Base (e.g., 20% Piperidine in DMF) |

| Boc/Bzl | tert-Butyloxycarbonyl (Boc) | Benzyl (Bzl) based groups | Acid (e.g., Trifluoroacetic Acid - TFA) |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. nih.gov The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. uni-kiel.debachem.com

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®) to suppress racemization and improve efficiency. nih.govbachem.com

Onium Salts: These are generally more efficient and lead to less racemization than carbodiimides. They are categorized into aminium/uronium salts (e.g., HBTU, TBTU, HATU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). uni-kiel.debachem.com HATU, for instance, is known for its high coupling efficiency, especially for difficult sequences. bachem.com

For the synthesis of a relatively simple tetrapeptide like Val-Gly-Ala-Ala, a standard coupling reagent such as HBTU or HATU in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) would be suitable. bachem.com In the synthesis of Leu-Ala-Gly-Val, a symmetrical anhydride (B1165640) procedure was employed for coupling the Fmoc-amino acids. nih.gov

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective, but can lead to by-product formation and racemization without additives. nih.govbachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | High coupling efficiency, faster reaction times, reduced racemization. uni-kiel.debachem.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, particularly useful for sterically hindered amino acids. uni-kiel.de |

The choice of resin and the linker that attaches the peptide to it is crucial as it determines the conditions under which the final peptide is cleaved from the solid support. iris-biotech.de The linker must be stable throughout the synthesis but cleavable at the end without degrading the peptide. nih.gov

For the synthesis of a C-terminally free acid peptide like Val-Gly-Ala-Ala, a common choice is a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin. researchgate.net The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide with fully protected side chains under very mild acidic conditions, which can be useful for subsequent fragment condensation. iris-biotech.de In the synthesis of the similar tetrapeptide Leu-Ala-Gly-Val, a p-benzyloxybenzyl ester resin support was utilized. lookchem.comnih.gov

The final cleavage of the peptide from the resin is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. nih.gov For the Leu-Ala-Gly-Val synthesis, a 55% solution of TFA in methylene (B1212753) chloride was used for quantitative removal of the Fmoc-tetrapeptide from the resin. lookchem.comnih.gov

| Resin Linker Type | Cleavage Condition | C-Terminal Functionality |

| Wang Resin | Strong acid (e.g., TFA) | Carboxylic acid |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Mild acid (e.g., dilute TFA, HFIP) | Carboxylic acid (side chains can remain protected) |

| p-Benzyloxybenzyl Ester Resin | Strong acid (e.g., TFA) | Carboxylic acid |

| Rink Amide Resin | Strong acid (e.g., TFA) | Amide |

While SPPS is generally efficient for tetrapeptides, certain sequences can present challenges. The primary difficulty often arises from the aggregation of the growing peptide chain on the resin, which can hinder the accessibility of the N-terminus for the next coupling reaction. nih.govnih.gov This is particularly prevalent in sequences containing hydrophobic or β-branched amino acids like valine. nih.gov The Val-Gly-Ala-Ala sequence, with its valine residue, could potentially lead to some degree of aggregation.

Strategies to overcome aggregation include:

Using specialized "high-swelling" resins like PEG-polystyrene graft supports. luxembourg-bio.com

Employing structure-breaking elements like pseudoprolines, although this is more common for longer peptides.

Optimizing coupling conditions, such as using higher temperatures or more potent coupling reagents. luxembourg-bio.com

Another challenge is the potential for racemization, especially during the activation of the carboxylic acid of the incoming amino acid. uni-kiel.de The use of appropriate coupling reagents and additives is crucial to minimize this side reaction. bachem.com

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-Phase Peptide Synthesis (LPPS), also known as conventional peptide synthesis, involves the stepwise addition of amino acids or peptide fragments in a suitable solvent. researchgate.net Unlike SPPS, all intermediates are purified by traditional chemical methods such as crystallization or chromatography. nih.gov

For a tetrapeptide like Val-Gly-Ala-Ala, LPPS could be performed by either a stepwise or a fragment condensation approach. In a stepwise approach, the amino acids would be added one by one, with purification after each coupling and deprotection step. In a fragment condensation approach, dipeptides like Val-Gly and Ala-Ala could be synthesized and purified separately, and then coupled together to form the final tetrapeptide.

A study on the synthesis of Gln-Val-Val-Ala-Gly derivatives utilized conventional solution methods, highlighting the continued relevance of this technique. nih.gov LPPS can be advantageous for large-scale production where the cost of the solid support in SPPS becomes a significant factor. However, it is generally more time-consuming and labor-intensive due to the need for purification of intermediates. researchgate.net

The same principles of protecting group chemistry and coupling reagent selection as in SPPS apply to LPPS. nih.gov The key difference lies in the purification of the intermediate products.

Enzymatic Synthesis Pathways

Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including mild reaction conditions, high stereospecificity (avoiding racemization), and the use of unprotected or minimally protected amino acids.

Peptide Ligases: L-amino acid ligases are enzymes that catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent manner. nih.gov These enzymes exhibit substrate specificity for both the N-terminal and C-terminal amino acids. The synthesis of Val-Gly-Ala-Ala could potentially be achieved by a stepwise enzymatic ligation or by the ligation of dipeptide fragments, provided a ligase with the appropriate specificity is available or can be engineered. While some L-amino acid ligases have been identified that synthesize dipeptides, the enzymatic synthesis of a specific tetrapeptide like Val-Gly-Ala-Ala would likely require a multi-enzyme system or an engineered ligase with broader substrate scope. nih.gov

Acyltransferases: α-Amino acid ester acyltransferases can catalyze the transfer of an aminoacyl group from an amino acid ester to an amino acid or peptide nucleophile. creative-peptides.com This approach has been used for the synthesis of various di- and oligopeptides. The synthesis of Val-Gly-Ala-Ala could be envisioned through a stepwise addition of amino acid esters catalyzed by an acyltransferase. The substrate specificity of these enzymes can be broad, which may lead to the formation of side products if not carefully controlled.

| Enzyme Type | Cofactor | Substrates | Key Advantage | Potential Challenge |

|---|---|---|---|---|

| L-Amino Acid Ligase | ATP | Unprotected amino acids | High stereospecificity | Narrow substrate specificity |

| α-Amino Acid Ester Acyltransferase | None | Amino acid esters, amino acids/peptides | Does not require ATP | Broad substrate specificity can lead to side products |

Proteases, such as papain, can be used to catalyze peptide bond formation under specific conditions, essentially reversing their natural hydrolytic function. ias.ac.in This is typically achieved in aqueous-organic solvent mixtures to shift the thermodynamic equilibrium towards synthesis. nih.gov Papain has a broad substrate specificity and has been used to synthesize various di- and oligopeptides. tandfonline.com

The synthesis of L-Valylglycyl-L-alanyl-L-alanine using papain could be approached by:

Stepwise Synthesis: Starting with an amino acid ester (e.g., H-Ala-OEt), and sequentially adding the other amino acids as N-protected esters.

Fragment Condensation: Coupling of N-protected dipeptide esters with a dipeptide nucleophile.

The efficiency of protease-catalyzed synthesis is highly dependent on the reaction conditions, including pH, solvent composition, and the nature of the substrates.

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| pH | 7-9 | Optimizes the nucleophilicity of the amino component |

| Solvent | Aqueous-organic biphasic system (e.g., water/acetonitrile) | Shifts equilibrium towards synthesis, solubilizes substrates |

| Acyl Donor | N-protected amino acid/peptide ester | Activates the carboxyl group for nucleophilic attack |

| Nucleophile | Amino acid/peptide amide or ester | Provides the free amino group for peptide bond formation |

Substrate Specificity in Enzymatic Tetrapeptide Synthesis

The enzymatic synthesis of peptides offers a green alternative to traditional chemical methods, often providing high selectivity and eliminating the need for extensive protecting group strategies. The synthesis of a tetrapeptide like this compound would rely on enzymes capable of sequentially forming peptide bonds in an aqueous environment.

Enzymes such as ligases are pivotal in this process. For instance, L-amino acid α-ligase (Lal) from Bacillus subtilis has been identified as an enzyme that catalyzes the ATP-dependent synthesis of dipeptides from unprotected amino acids. nih.gov This enzyme exhibits broad substrate specificity, capable of creating 44 different dipeptides, including alanyl-alanine (Ala-Ala). nih.gov However, a key limitation of Lal is its inability to form tripeptides or longer peptide chains, which would necessitate a combined enzymatic and chemical approach or the discovery of novel enzymes for tetrapeptide synthesis. nih.gov

Another relevant pathway is the enzymatic machinery for peptidoglycan synthesis in bacteria. In Enterococcus faecalis, the synthesis of the L-alanyl-L-alanine cross-bridge is accomplished by two specific ligases, BppA1 and BppA2, which transfer alanine (B10760859) from Ala-tRNA to the peptidoglycan precursor. nih.gov This highlights the existence of enzymes with high specificity for incorporating alanine residues.

For the enzymatic synthesis of this compound, a hypothetical pathway would involve a series of ligases with specific substrate requirements for each coupling step. The specificity would be determined by the enzyme's active site, which must accommodate the N-terminal peptide and the C-terminal amino acid at each stage. The table below illustrates the hypothetical substrate requirements for a multi-enzyme system for this synthesis.

Table 1: Hypothetical Substrate Specificity in Enzymatic Synthesis of this compound

| Synthesis Step | Enzyme | N-terminal Substrate | C-terminal Amino Acid | Product |

|---|---|---|---|---|

| 1 | Ligase 1 | L-Valine | Glycine (B1666218) | L-Valylglycine |

| 2 | Ligase 2 | L-Valylglycine | L-Alanine | L-Valylglycyl-L-alanine |

Optimization of Tetrapeptide Synthesis Yield and Purity

Achieving high yield and purity in the synthesis of this compound, particularly through methods like Solid-Phase Peptide Synthesis (SPPS), requires careful optimization of the entire process. This involves mitigating side reactions, preserving the stereochemistry of the amino acids, and employing robust purification and analysis techniques.

Stereochemical Integrity Control (Prevention of Racemization)

Maintaining the stereochemical purity of the constituent amino acids is paramount. Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur at the α-carbon, particularly during the activation step of the carboxyl group for coupling. bibliomed.orgnih.gov Histidine and cysteine are especially prone to racemization, though any amino acid (except glycine) can be affected. peptide.com

Several strategies are employed to suppress racemization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are effective, they can promote racemization. bachem.com To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure are used. highfine.com These additives form reactive esters that are less prone to racemization. highfine.com Phosphonium and uronium salt-based reagents are also widely used but require careful base selection to avoid racemization. bachem.comnih.gov

Base Selection: The presence of a base is often required for coupling, but strong bases can increase the risk of racemization. highfine.com Weaker bases like N-methylmorpholine (NMM) or sym-collidine are recommended over stronger ones like diisopropylethylamine (DIPEA), especially when there is a high risk of racemization. bachem.com

Protecting Groups: Novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been developed. The DNPBS group can be removed under mild, nearly neutral conditions, which greatly suppresses side reactions like racemization compared to traditional Fmoc or Boc groups that require strong basic or acidic conditions for removal. nih.gov

Table 2: Comparison of Strategies to Control Racemization in Peptide Synthesis

| Strategy | Method | Advantage | Disadvantage |

|---|---|---|---|

| Additives | Use of HOBt, HOAt, or OxymaPure with carbodiimides. highfine.com | Significantly suppresses racemization by forming less reactive intermediates. highfine.com | May increase cost and complexity of the reaction mixture. |

| Base Selection | Employing weaker bases like NMM or sym-collidine. bachem.com | Reduces the rate of proton abstraction from the α-carbon, minimizing racemization. bachem.com | May result in slower coupling reactions compared to stronger bases. |

| Coupling Reagents | Using phosphonium (PyBOP, PyBrOP) or uronium salts. bachem.com | High coupling efficiency and rapid reaction times. bachem.com | Can lead to significant racemization if not paired with the correct base and conditions. nih.gov |

| Protecting Groups | Utilizing novel protecting groups like DNPBS. nih.gov | Deprotection under mild conditions minimizes both racemization and other side reactions. nih.gov | May not be as efficient for the synthesis of very long peptides. nih.gov |

Advanced Purification and Characterization for Synthetic Validation

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities from side reactions. lcms.cz A multi-step process of purification and characterization is essential to isolate the this compound and verify its identity and purity.

Purification: The most common method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comlcms.cz This technique separates molecules based on their hydrophobicity. mdpi.com The crude peptide mixture is passed through a column packed with a non-polar stationary phase (like C18), and a polar mobile phase, often a gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. lcms.cznih.gov TFA helps to improve peak shape but can suppress ionization in mass spectrometry. lcms.cz

Characterization and Validation: Once purified, the identity and purity of the peptide must be confirmed.

Mass Spectrometry (MS): This is the primary tool for peptide characterization. biopharmaspec.com It provides an accurate molecular weight of the peptide, confirming its primary sequence. Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence. biopharmaspec.com

HPLC Analysis: Analytical HPLC is used to assess the purity of the final product. By comparing the chromatogram of the purified peptide to that of the crude mixture, the effectiveness of the purification can be determined. lcms.cz

Table 3: Workflow for Purification and Validation of Synthetic this compound

| Step | Technique | Purpose | Expected Outcome |

|---|---|---|---|

| 1. Primary Purification | Preparative RP-HPLC | To separate the target tetrapeptide from deletion sequences, truncated peptides, and other synthesis-related impurities. mdpi.comnih.gov | Fractions containing the peptide at >95% purity. |

| 2. Purity Assessment | Analytical RP-HPLC | To determine the purity level of the collected fractions. lcms.cz | A single major peak in the chromatogram corresponding to the target peptide. |

| 3. Identity Confirmation | Mass Spectrometry (LC-MS) | To confirm the molecular weight of the purified peptide. biopharmaspec.com | A mass spectrum showing a major ion corresponding to the calculated mass of this compound. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-Valine |

| Glycine |

| L-Alanine |

| L-Valylglycine |

| L-Valylglycyl-L-alanine |

| Alanyl-alanine |

| Alanyl-glutamine |

| 1-hydroxybenzotriazole (HOBt) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| N-methylmorpholine (NMM) |

| Diisopropylethylamine (DIPEA) |

| Trifluoroacetic acid (TFA) |

| Acetonitrile |

| 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) |

| Bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) |

| 2-hydroxy-4-methoxybenzyl (Hmb) |

| N-methylpyrrole (NMP) |

Advanced Structural and Conformational Analysis of L Valylglycyl L Alanyl L Alanine

Spectroscopic Characterization Beyond Basic Identification

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of peptides in solution. By analyzing various NMR parameters, it is possible to gain insights into the conformational preferences of L-Valylglycyl-L-alanyl-L-alanine.

The chemical shifts of protons (¹H) and carbons (¹³C) in a peptide are highly sensitive to the local electronic environment, which is in turn dictated by the peptide's conformation. Deviations from random coil chemical shifts can indicate the presence of stable secondary structures such as β-turns or extended conformations. For instance, in a tetrapeptide like this compound, the formation of a β-turn, a common structural motif in tetrapeptides, would lead to characteristic changes in the chemical shifts of the α-protons of the amino acid residues involved in the turn. wikipedia.org

Interactive Data Table: Estimated ¹H and ¹³C Random Coil Chemical Shifts (in ppm) for this compound

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Valine (Val) | Hα | ~4.21 | Cα ~63.1 |

| Hβ | ~2.15 | Cβ ~32.2 | |

| Hγ | ~0.98, ~0.96 | Cγ1 ~20.9, Cγ2 ~20.5 | |

| HN | ~8.25 | ||

| Glycine (B1666218) (Gly) | Hα | ~3.97 | Cα ~45.3 |

| HN | ~8.38 | ||

| Alanine (B10760859) (Ala-3) | Hα | ~4.31 | Cα ~52.5 |

| Hβ | ~1.39 | Cβ ~19.1 | |

| HN | ~8.17 | ||

| Alanine (Ala-4) | Hα | ~4.29 | Cα ~52.7 |

| Hβ | ~1.38 | Cβ ~19.0 | |

| HN | ~8.05 |

Note: These are estimated values based on data from similar peptides and individual amino acids. Actual values can vary based on solvent, pH, and temperature.

Three-bond scalar coupling constants (³J-couplings), particularly those between the amide proton (HN) and the α-proton (Hα) (³J(HN,Hα)), provide valuable information about the backbone dihedral angle φ. According to the Karplus relationship, the magnitude of ³J(HN,Hα) is related to the torsional angle, with larger values (around 8-10 Hz) indicating an extended conformation and smaller values (around 4-6 Hz) suggesting a helical or turn-like conformation. nih.govnih.gov By measuring these coupling constants for each residue in this compound, one could map the backbone conformation.

The conformation of a peptide can be significantly influenced by the solvent environment. Solvents with different polarities and hydrogen-bonding capabilities can stabilize different conformations. For example, in a non-polar solvent, a peptide is more likely to adopt a conformation with intramolecular hydrogen bonds, such as a β-turn, to satisfy the hydrogen bonding potential of its backbone amide groups. In contrast, in a polar, protic solvent like water, the peptide can form hydrogen bonds with the solvent molecules, potentially favoring more extended conformations.

The effect of the solvent on the conformation of this compound can be studied by acquiring NMR spectra in different solvents (e.g., water, dimethyl sulfoxide (B87167) (DMSO), methanol) and observing changes in chemical shifts and coupling constants. For instance, the chemical shifts of amide protons are particularly sensitive to hydrogen bonding. A downfield shift of an amide proton resonance upon changing from a non-hydrogen bonding solvent to a hydrogen-bonding solvent can indicate that this proton is solvent-exposed.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR about peptide conformation, particularly regarding secondary structure. nih.gov

The amide groups in the peptide backbone give rise to several characteristic vibrational bands, with the Amide I and Amide II bands being the most informative for secondary structure analysis. leibniz-fli.de

The Amide I band , appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide bond. The frequency of this band is sensitive to the hydrogen-bonding environment of the carbonyl group and thus to the secondary structure.

β-sheets and extended structures typically show a strong Amide I band in the range of 1620-1640 cm⁻¹.

β-turns are often associated with bands between 1660 and 1685 cm⁻¹.

Random coil conformations usually exhibit a broad band around 1640-1650 cm⁻¹.

The Amide II band , found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, it is generally considered less diagnostic than the Amide I band. nih.gov

For this compound, analysis of the Amide I band in its IR or Raman spectrum would reveal the predominant secondary structural elements. For instance, a strong component around 1635 cm⁻¹ might suggest a prevalence of extended conformations, while a noticeable shoulder or a distinct peak in the 1660-1680 cm⁻¹ region could indicate the presence of β-turns.

Interactive Data Table: Characteristic Amide I Frequencies for Different Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet (antiparallel) | 1610 - 1640 and a weaker band at 1680-1700 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 (broad) |

Note: These are general ranges and can be influenced by factors such as side-chain vibrations and solvent.

Studying the vibrational or NMR spectra of this compound as a function of temperature can reveal information about its structural stability and any temperature-induced conformational transitions. In NMR, the temperature coefficients of the amide proton chemical shifts (dδ/dT) are particularly insightful. acs.orgrsc.org

Amide protons that are involved in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit small temperature coefficients (typically less than -3 ppb/K). Conversely, solvent-exposed amide protons have larger, more negative temperature coefficients (more negative than -5 ppb/K) because their hydrogen bonds with the solvent are more easily disrupted by thermal energy.

By measuring the temperature dependence of the amide proton chemical shifts for this compound, one could identify which residues are involved in stable hydrogen-bonded structures. For instance, if the Gly² and Ala⁴ residues showed small temperature coefficients, it would provide strong evidence for a β-turn involving a hydrogen bond between the C=O of Val¹ and the N-H of Ala⁴. rsc.org

Similarly, in vibrational spectroscopy, monitoring the Amide I band as a function of temperature can show shifts in frequency or changes in the relative intensities of different components, indicating a transition from one secondary structure to another.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry is a cornerstone technique for the characterization of peptides, providing precise information on molecular weight, amino acid sequence, and sample purity. In a typical analysis of a tetrapeptide like this compound, tandem mass spectrometry (MS/MS) would be employed. The parent ion's mass-to-charge ratio (m/z) would confirm the molecular weight. Subsequent fragmentation, typically induced by collision, would cleave the peptide bonds, generating a series of b- and y-ions. The mass differences between consecutive ions in these series would correspond to the residue masses of the constituent amino acids, allowing for the definitive verification of the "Val-Gly-Ala-Ala" sequence.

Furthermore, high-resolution mass spectrometry can detect minute mass differences, enabling the identification and quantification of impurities. These impurities could include deletion sequences (e.g., Val-Gly-Ala), insertion sequences, or peptides with protecting groups remaining from synthesis.

However, specific, published mass spectra or detailed fragmentation tables for this compound are not available. While a theoretical fragmentation pattern can be predicted, it lacks the validation of experimental data.

Crystallographic Studies and Solid-State Structure

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide atomic-resolution insights into the three-dimensional structure of molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Packing and Hydrogen Bonding

For a peptide like this compound, single-crystal X-ray diffraction would reveal the precise conformation of the peptide backbone and the orientation of the amino acid side chains. Crucially, it would detail the network of intermolecular hydrogen bonds, which are fundamental to the stability of the crystal lattice. These bonds would primarily form between the amide hydrogens (N-H) and carbonyl oxygens (C=O) of the peptide backbone, creating structures like β-sheets.

Investigation of Polymorphism and Crystal Engineering

Peptides can often crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph possesses a different crystal packing arrangement and, consequently, may exhibit different physical properties. The study of polymorphism in this compound would involve crystallizing the peptide under various conditions (e.g., different solvents, temperatures) to identify and characterize any existing polymorphic forms. Crystal engineering, the rational design of crystal structures, could then be employed to favor the formation of a specific polymorph with desired properties by controlling intermolecular interactions. No such studies on the polymorphism or crystal engineering of this compound have been reported.

Analysis of Hydrophobic and Hydrophilic Interactions in Crystal Lattices

The crystal packing of this tetrapeptide would be significantly influenced by the segregation of its hydrophobic and hydrophilic regions. The hydrophobic isopropyl side chain of the N-terminal valine would be expected to engage in van der Waals interactions with other nonpolar groups, likely forming distinct hydrophobic domains or layers within the crystal lattice. nih.gov Conversely, the polar peptide backbone would form hydrophilic regions dominated by hydrogen bonding. nih.gov An analysis of the crystal structure would quantify the distances and geometries of these interactions, providing a deeper understanding of the forces that direct the peptide's solid-state assembly. Without a solved crystal structure, this analysis remains speculative.

Supramolecular Assembly and Self-Organization

Short peptides are known to self-organize into well-defined supramolecular structures, driven by non-covalent interactions.

Formation of Self-Assembled Nanostructures (e.g., Nanofibers, Films)

Based on the behavior of similar peptides, it is plausible that this compound could self-assemble into various nanostructures. Under specific conditions (e.g., concentration, pH, solvent polarity), the interplay of hydrogen bonding and hydrophobic interactions could drive the peptide molecules to form extended, ordered aggregates such as nanofibers, nanoribbons, or thin films. researchgate.netnih.gov These self-assembly processes are of significant interest for the development of novel biomaterials. However, there are no published reports demonstrating or characterizing any self-assembled nanostructures derived specifically from this compound.

Role of this compound in Inclusion Compounds and Clathrates

The unique sequence of this compound, featuring both bulky hydrophobic (Valine) and small (Alanine, Glycine) residues, suggests a propensity for forming organized, porous structures capable of hosting guest molecules. While direct studies on this specific tetrapeptide are limited, research on its constituent dipeptides, L-Valyl-L-alanine and L-Alanyl-L-valine, provides significant insights into its potential to form inclusion compounds and clathrates.

Studies have demonstrated that the sequence of amino acids has a strong effect on the sorption properties and the thermal stability of inclusion compounds formed by dipeptides. nih.gov For instance, L-Valyl-L-alanine generally shows a greater capacity for sorbing organic compounds compared to its reverse sequence, L-Alanyl-L-valine. nih.gov This suggests that the terminal position of the bulky valine residue in the this compound sequence could be crucial for its interaction with and encapsulation of guest molecules. The crystal structure of L-Valyl-L-alanine is particularly noteworthy, as it self-assembles into a structure with "empty center channels," indicating a natural tendency to create porous materials. researchgate.net The side chains in these structures aggregate into large hydrophobic columns, creating these conspicuous channels. researchgate.net

This ability to form clathrates—compounds in which guest molecules are trapped within the crystal lattice of a host—is influenced by the morphology of the peptide. A direct correlation has been found between the surface morphology of thin films of dipeptides and the stoichiometry of the clathrates they form with organic compounds. nih.gov This finding could allow for the prediction of how vapors might influence the film morphology of short-chain oligopeptides like this compound. nih.gov Given these precedents, it is highly probable that this compound can form stable inclusion compounds, with its specific sorption capacity and the stability of the resulting clathrates being dictated by the interplay of its hydrophobic and flexible residues.

Influence of Amino Acid Sequence on Assembly Properties

The self-assembly of peptides into well-defined nanostructures is dictated by the primary amino acid sequence. ncert.nic.in The sequence L-Valyl-glycyl-L-alanyl-L-alanine contains a specific pattern of residues that profoundly influences its assembly behavior through a combination of steric hindrance, flexibility, and intermolecular interactions.

The primary factors governing peptide assembly are steric hindrance and charge repulsion, which can be modulated by environmental factors like pH. nih.govresearchgate.net In the case of this compound, the sequence combines:

L-Valine: A bulky, hydrophobic amino acid that introduces significant steric constraints. Its isopropyl side chain can promote hydrophobic interactions, driving the aggregation and burial of nonpolar surfaces away from an aqueous environment.

Glycine: The simplest amino acid, lacking a side chain. This grants the peptide backbone significant local flexibility, allowing it to adopt conformations that might be sterically hindered by other residues. duke.edu This flexibility is crucial for the folding and packing of the peptide chain.

L-Alanine: An amino acid with a small, non-polar methyl side chain. wikipedia.org It also contributes to the flexibility of the peptide backbone, though to a lesser extent than glycine. duke.edu Alanine residues are known to be stable in alpha-helical conformations. nih.gov

The alternation of a bulky residue (Val) with flexible (Gly) and small (Ala) residues is a common motif in self-assembling peptides. This arrangement can facilitate the formation of secondary structures like β-sheets, where side chains project from opposite faces of the sheet, or helical structures. The specific sequence determines the nature of these interactions; for example, studies on alanine-based peptides show that including valine can destabilize α-helices due to unfavorable side-chain-backbone interactions. nih.gov The ability of glycine and alanine to provide flexibility could allow the peptide to overcome such steric clashes, potentially leading to unique, complex assemblies. duke.edu

Conformational Flexibility and Energy Landscapes

The biological or material function of a peptide is intrinsically linked to its three-dimensional structure and conformational dynamics. The energy landscape of this compound is shaped by the allowable rotations around its covalent bonds, defining its structural flexibility.

Torsional Angle Analysis (Ramachandran Plot Applications)

The conformational freedom of a peptide backbone is best visualized using a Ramachandran plot, which maps the energetically allowed combinations of the dihedral (or torsional) angles phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N). wikipedia.org Each amino acid has a characteristic distribution of allowed φ and ψ angles based on steric limitations imposed by its side chain. wikipedia.orgnih.gov

The expected Ramachandran distributions for the residues in this compound are distinct:

L-Valine: As a β-branched amino acid, valine's φ and ψ angles are significantly restricted. The bulky isopropyl side chain limits its conformational space primarily to the β-sheet region of the Ramachandran plot.

Glycine: Lacking a β-carbon, glycine is conformationally unique. It can access a much larger area of the Ramachandran plot, including regions that are forbidden for all other L-amino acids. nih.govuea.ac.uk This allows it to adopt conformations essential for tight turns and flexible linkers in protein structures.

L-Alanine: With a small methyl side chain, alanine has considerably more conformational freedom than valine. researchgate.netresearchgate.net It readily populates both α-helical and β-sheet regions of the Ramachandran plot. researchgate.net

The following table summarizes the typical φ and ψ angles for these residues in common secondary structures.

| Residue | Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) |

| L-Valine | Parallel β-Sheet | -119 | +113 |

| Antiparallel β-Sheet | -139 | +135 | |

| Right-handed α-Helix | -60 (Sterically disfavored) | -45 (Sterically disfavored) | |

| Glycine | Right-handed α-Helix | -57 | -47 |

| Left-handed α-Helix | +57 | +47 | |

| β-Sheet | -180 to -50 / +50 to +180 | -180 to -150 / +150 to +180 | |

| L-Alanine | Right-handed α-Helix | -65 | -40 |

| Parallel β-Sheet | -119 | +113 | |

| Antiparallel β-Sheet | -139 | +135 |

This table presents idealized values; actual angles in a peptide structure can vary.

The application of Ramachandran analysis is crucial for validating experimentally determined structures and for computational modeling to predict the likely three-dimensional folds of this compound.

Interplay of Backbone and Side-Chain Conformations

In this compound, this interplay is critical:

The conformation of the valine side chain is highly dependent on the local backbone structure. nih.gov The backbone's fold will dictate which of the valine side chain's "rotameric" (energetically preferred) states are accessible, minimizing steric clashes. duke.edu Conversely, the bulkiness of the valine side chain restricts the backbone's available φ/ψ angles. nih.gov

The alanine residue's simple methyl side chain presents minimal steric hindrance, allowing the backbone greater flexibility and imposing fewer constraints on neighboring residues. duke.edu

Glycine, with no side chain, acts as a point of maximal flexibility, enabling the peptide chain to make sharp turns or adjustments needed to accommodate the bulky valine side chain and achieve a stable, packed conformation. duke.edu

Studies on alanine-based peptides have shown that introducing valine can destabilize α-helical structures, sometimes favoring the formation of 3(10)-helices due to these side-chain-backbone interactions. nih.gov Therefore, the final conformation of this compound will be a delicate balance between the tendencies of its residues: the structure-forming preference of valine, the helical propensity of alanine, and the conformational adaptability provided by glycine. This interplay governs the peptide's energy landscape, defining the accessible conformations and the barriers between them.

Theoretical and Computational Investigations of L Valylglycyl L Alanyl L Alanine

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's properties based on the principles of quantum mechanics. These methods are used to determine stable conformations, electronic structures, and various spectroscopic parameters from first principles.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is often favored for its balance of accuracy and computational cost, particularly for medium-sized systems like tetrapeptides. acs.orgresearchgate.net The B3LYP hybrid functional, combined with basis sets like 6-31G(d) or 6-31+G(d,p), is commonly employed for these calculations. acs.orgresearchgate.net

DFT calculations can determine key electronic properties such as the distribution of electron density, the molecular electrostatic potential, and atomic charges. These properties are fundamental to understanding the molecule's reactivity, intermolecular interactions, and potential sites for nucleophilic or electrophilic attack. For instance, the calculated electrostatic potential map can highlight regions of positive and negative charge, indicating where the peptide is likely to interact with other polar molecules or ions.

Key parameters derived from DFT, often referred to as chemical reactivity descriptors, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals.

Table 1: Representative DFT-Calculated Chemical Reactivity Descriptors for a Model Tetrapeptide (Note: These are illustrative values for a model tetrapeptide, calculated using DFT methods like B3LYP/6-31G(d).)

| Parameter | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 8.0 - 9.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 0.5 - 2.0 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | ~ 3.0 - 4.5 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | ~ 4.5 - 5.5 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | ~ 2.5 - 4.0 | Propensity to accept electrons. |

This table is generated for illustrative purposes based on typical values found in computational chemistry literature for small peptides.

Ab initio (from the beginning) methods solve the Schrödinger equation without empirical parameters, offering high accuracy. Methods like Hartree-Fock (SCF) and Møller-Plesset perturbation theory (MP2) are standard tools for studying peptide conformations. acs.orgacs.org These calculations are vital for mapping the potential energy surface (PES) of a peptide and identifying its low-energy conformers. nih.gov

For a tetrapeptide like L-Valylglycyl-L-alanyl-L-alanine, numerous conformations arising from the rotation around backbone dihedral angles (Φ, Ψ) are possible. High-level ab initio calculations, such as MP2 with large basis sets (e.g., cc-pVTZ), can provide benchmark-quality relative energies for these conformers. acs.orgrsc.org These studies reveal which structures, such as β-sheets, α-helices, or various turns, are energetically favorable in the gas phase. acs.orgresearchgate.net

Table 2: Calculated Relative Energies of Representative Tetrapeptide Conformers (Note: Data adapted from benchmark ab initio calculations on a model tetrapeptide, Ace-Ala-Ala-Ala-NMe, in the gas phase. acs.org Energies are relative to the most stable conformer.)

| Conformer ID | Secondary Structure Type | Relative Energy (kcal/mol) at LMP2/cc-pVTZ(-f) |

| Conf-1 | Extended β-strand | 0.00 |

| Conf-2 | Polyproline II-like (PPII) | 0.95 |

| Conf-3 | Right-handed α-helix | 1.50 |

| Conf-4 | Turn Structure I | 2.10 |

| Conf-5 | Left-handed α-helix | 3.50 |

| Conf-6 | Turn Structure II | 4.25 |

This table illustrates the typical energy differences between stable conformations of a tetrapeptide as determined by high-level ab initio methods. acs.org

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR): DFT methods can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with considerable accuracy. rsc.orgrutgers.edu The process involves first obtaining an accurate 3D structure of the peptide, often from an ensemble of conformations, and then performing calculations (e.g., using the GIAO method) to determine the magnetic shielding tensors for each nucleus. rsc.org These predicted shifts can be compared with experimental data to validate a proposed structure or to help assign complex spectra. protein-nmr.org.ukrsc.org

Infrared (IR) and Raman Spectroscopy: The simulation of IR and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. acs.orgnih.gov This requires the computation of the Hessian matrix (second derivatives of energy) at an optimized geometry. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations. nih.gov Predicted spectra, especially in the amide I and II regions, are sensitive to the peptide's secondary structure and hydrogen bonding patterns, making them a powerful tool for conformational analysis. arxiv.orgacs.orgresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for a Representative Tetrapeptide Backbone (Note: Illustrative values based on DFT calculations for a model tetrapeptide in a specific conformation. rutgers.edu Shifts are relative to TMS.)

| Residue | Atom | Predicted Chemical Shift (ppm) |

| Valine (N-terminal) | Cα | 58.5 |

| C' | 173.1 | |

| Glycine (B1666218) | Cα | 43.2 |

| C' | 171.5 | |

| Alanine (B10760859) | Cα | 50.8 |

| C' | 174.0 | |

| Alanine (C-terminal) | Cα | 51.2 |

| C' | 175.3 |

This table is for illustrative purposes. Actual chemical shifts are highly dependent on the specific 3D conformation and solvent environment.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. The locations of the HOMO and LUMO electron densities on the peptide indicate the likely sites for oxidation and reduction, respectively.

Table 4: Representative Frontier Molecular Orbital Energies for a Model Tetrapeptide (Note: These are illustrative values for a model tetrapeptide, calculated using DFT methods like B3LYP/6-31G(d).)

| Parameter | Energy (eV) |

| HOMO Energy | -9.15 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.95 |

This table demonstrates a typical calculation of FMO energies and the resulting energy gap, which indicates high kinetic stability for the molecule in its ground state. researchgate.net

Molecular Dynamics Simulations

While quantum calculations are excellent for static properties and small systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the peptide moves, folds, and interacts with its environment.

MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound. A simulation typically starts with an initial structure, which is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system's evolution is then tracked over nanoseconds or even microseconds. nih.gov

Force fields, such as AMBER or CHARMM, are collections of parameters used to define the potential energy of the system, governing the interactions between atoms. nih.govambermd.orgchemrxiv.org The choice of force field and water model (e.g., SPC/E, TIP3P) is critical for the accuracy of the simulation. nih.gov

Analysis of the resulting trajectory provides a wealth of information. One can monitor the root-mean-square deviation (RMSD) to assess structural stability, analyze hydrogen bond formation and breakage, and cluster the trajectory to identify the most populated conformational states. This allows for the characterization of the equilibrium between different structures, such as helices, sheets, and random coils, in solution. nih.gov

Table 5: Typical Parameters for a Molecular Dynamics Simulation of a Tetrapeptide (Note: This table outlines a representative setup for an MD simulation.)

| Parameter | Description | Typical Value/Setting |

| Force Field | Defines the potential energy function for the peptide. | AMBER ff14SB nih.govchemrxiv.org, CHARMM36m |

| Water Model | Model for the explicit solvent molecules. | SPC/Eb nih.gov, TIP3P |

| System Size | Number of atoms in the simulation box. | ~10,000 - 20,000 atoms |

| Simulation Time | Total duration of the simulated trajectory. | 100 ns - 1 µs |

| Time Step | Integration time step for Newton's equations. | 2.0 fs |

| Ensemble | Thermodynamic conditions being simulated. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature. | 300 K |

| Pressure | System pressure. | 1 atm |

This table provides a standard protocol for conducting MD simulations to study the conformational dynamics of a tetrapeptide in an aqueous environment.

Solvent Effects and Hydration Shell Dynamics

The biological activity and conformational preferences of peptides are profoundly influenced by their aqueous environment. The solvent, primarily water, is not a passive medium but an active participant in dictating the peptide's structure and dynamics through a complex interplay of hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Molecular dynamics (MD) simulations are a powerful computational method to study these phenomena. In MD, the motions of the peptide and surrounding water molecules are calculated over time, providing a detailed picture of the hydration shell—the layer of water molecules in direct contact with the peptide. The dynamics of these water molecules are significantly different from those in bulk water. acs.org

The composition and spatial arrangement of surface-exposed amino acids are key determinants of the hydration shell's structure. biorxiv.org The hydration shell itself is not uniform; it exhibits spatial heterogeneity due to the different chemical properties of the amino acid residues and the topological complexity of the peptide surface. acs.org

Table 1: Key Parameters in Hydration Shell Dynamics

| Parameter | Description | Typical Impact on Peptide |

| Residence Time | The average time a water molecule spends in the hydration shell. | Longer residence times indicate strong interactions with the peptide. |

| Translational Diffusion | The rate at which water molecules move within the hydration shell. | Generally slower than in bulk water, indicating a more ordered environment. |

| Reorientational Dynamics | The speed at which water molecules rotate. | Also typically slower, reflecting the influence of the peptide's surface. |

Intermolecular Interaction Dynamics

Beyond the interactions with the solvent, the intermolecular forces between peptide molecules themselves are crucial, particularly at higher concentrations where aggregation can occur. For this compound, these interactions are primarily mediated by hydrogen bonds between the amide groups of the peptide backbone and van der Waals interactions involving the amino acid side chains.

Computational studies on similar peptides, like (L-alanyl)3-L-alanine, have shown that intermolecular hydrogen bonding can lead to the formation of stable secondary structures, such as β-sheets. researchgate.net The specific sequence of this compound, with its alternating hydrophobic and simple residues, could potentially favor such extended conformations that facilitate intermolecular hydrogen bonding.

The dynamics of these interactions can be investigated using MD simulations, which can reveal the formation and breaking of hydrogen bonds over time. The strength and lifetime of these intermolecular interactions are critical for understanding phenomena like self-assembly and aggregation. The amino acid sequence has a strong effect on the sorption properties and thermal stability of dipeptides, indicating the importance of side-chain interactions. researchgate.netrsc.org

Force Field Development and Validation for Peptide Modeling

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For peptides, these parameters must accurately represent bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

The development of force fields for peptides is a meticulous process that involves parameterization against a wide range of experimental data and high-level quantum mechanical calculations. nih.govresearchgate.net Commonly used force fields for peptide and protein simulations include AMBER, CHARMM, GROMOS, and OPLS. nih.govbiorxiv.orgnih.gov

Table 2: Major Classes of Peptide Force Fields

| Force Field Family | Key Features |

| AMBER | Widely used for proteins and nucleic acids, with continuous refinement of parameters. researchgate.netnih.gov |

| CHARMM | Known for its comprehensive parameterization for a wide range of biomolecules, including lipids and carbohydrates. nih.gov |

| GROMOS | Developed for biomolecular simulation with a focus on condensed phase properties. |

| OPLS | Optimized for liquid simulations and known for its good treatment of solvation effects. |

Validation is a critical step in force field development. This involves testing the force field's ability to reproduce experimental observables that were not used in the parameterization process. For peptides, this can include comparing simulated properties like NMR J-couplings, chemical shifts, and conformational preferences with experimental data. biorxiv.orgnih.govnih.govacs.org The choice of water model is also crucial, as it directly impacts the balance of protein-solvent interactions. acs.org No single force field is perfect for all applications, and the choice often depends on the specific system and properties of interest. biorxiv.org The development of polarizable force fields, which account for the electronic response of the molecule to its environment, is an active area of research aimed at improving accuracy. nih.gov

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. creative-peptides.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become invaluable tools in this field. creative-peptides.comnih.govresearchgate.net

For a peptide like this compound, SAR studies could be used to predict a range of biological activities, such as its taste (e.g., bitterness), antimicrobial properties, or its ability to inhibit an enzyme. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their measured biological activity. nih.gov

The process of building a QSAR model involves several steps:

Data Collection: A dataset of peptides with known activities is compiled. For example, a study on the bitterness of tetrapeptides used a dataset of 23 compounds with their experimentally determined bitter taste thresholds. nih.govresearchgate.net

Descriptor Calculation: Numerical descriptors that represent the chemical structure of the peptides are calculated. These can include physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties, and steric properties.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques.

A QSAR study on bitter tetrapeptides revealed that bulky hydrophobic amino acids at the N-terminus, the hydrophobicity and partial specific volume of the amino acid at the second position, and the electronic properties of the remaining two positions were critical for bitterness. nih.govresearchgate.net Based on this, one could predict that this compound, with the bulky hydrophobic valine at the N-terminus, is likely to have a bitter taste.

Table 3: Key Amino Acid Properties in Tetrapeptide QSAR for Bitterness

| Position | Important Properties |

| N-terminus | Bulky hydrophobic amino acids |

| Second Position | Hydrophobicity and partial specific volume |

| Third & C-terminus | Electronic properties |

Data from a study on bitter tetrapeptides. nih.govresearchgate.net

Computational SAR methods can significantly accelerate the discovery and optimization of peptides with desired biological activities by prioritizing which novel peptide sequences to synthesize and test experimentally. creative-peptides.com

Biochemical and Mechanistic Investigations of L Valylglycyl L Alanyl L Alanine

Role in Peptide Biosynthesis and Metabolism Research

Mechanistic Insights into Peptide Bond Hydrolysis and Formation

The formation and breakdown of the peptide bonds in L-Valylglycyl-L-alanyl-L-alanine are fundamental chemical processes.

Peptide Bond Formation: The synthesis of this compound involves the sequential formation of three peptide bonds through a process known as dehydration synthesis or condensation. sketchy.comyoutube.com In this reaction, the carboxyl group of one amino acid reacts with the amino group of another, resulting in the elimination of a water molecule and the formation of a covalent amide linkage (the peptide bond). sketchy.comleah4sci.com This process is endergonic, requiring energy input, which in biological systems is provided by ATP during translation on the ribosome. The formation is a nucleophilic substitution reaction where the amino group acts as the nucleophile, attacking the carbonyl carbon of the carboxyl group. youtube.com

Peptide Bond Hydrolysis: The reverse of formation, peptide bond hydrolysis, is the process by which the peptide bonds in this compound are broken. This involves the addition of a water molecule across the peptide bond, cleaving it and regenerating the original carboxyl and amino groups of the constituent amino acids. sketchy.comleah4sci.com While this reaction is thermodynamically favorable, it has a high activation energy and thus proceeds very slowly under physiological conditions. nih.gov The hydrolysis can be catalyzed in two primary ways:

Acid Hydrolysis: In a laboratory setting, strong acids combined with heat can non-specifically cleave peptide bonds. khanacademy.org

Enzymatic Hydrolysis: In biological systems, specific enzymes called proteases or peptidases catalyze the hydrolysis of peptide bonds with high efficiency and specificity. khanacademy.org

The stability of the peptide bond is attributed to resonance delocalization, which imparts a partial double-bond character, making it rigid and planar.

Interactions with Biological Macromolecules and Assemblies (Excluding Clinical)

The interaction of this compound with biological macromolecules is largely dictated by the physicochemical properties of its amino acid side chains.

Specific studies on the interaction of this compound with model membranes are not documented. However, predictions can be made based on its composition. The peptide is rich in hydrophobic amino acids: valine and two alanines. Glycine (B1666218), with its single hydrogen atom as a side chain, offers minimal steric hindrance and some flexibility.

In various research models, particularly in microbiology, short peptides are known to function as signaling molecules. Gram-positive bacteria, for instance, utilize short, secreted peptides as autoinducers in quorum sensing pathways, which regulate processes like virulence and genetic competence. nih.govnih.gov These peptides are recognized by specific membrane-bound receptors, often part of two-component regulatory systems. nih.gov

While there is no evidence of a specific receptor for this compound, its structure is consistent with that of a signaling peptide. Biorecognition would involve the peptide binding to a specific protein receptor, where the affinity and specificity of the interaction would be determined by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions between the peptide and the receptor's binding pocket. Short peptides can also be recognized and transported into cells by oligopeptide transport systems like the Opp or Ami systems in bacteria. nih.gov

Research Applications and Future Directions for L Valylglycyl L Alanyl L Alanine

L-Valylglycyl-L-alanyl-L-alanine as a Model System in Biochemistry

This compound, a tetrapeptide, serves as a valuable model system in biochemical research for dissecting the fundamental principles governing peptide and protein behavior. Its relatively small size allows for detailed computational and experimental analysis, providing insights into more complex biomolecular systems.

Studies on Peptide Folding and Unfolding Pathways

The folding of peptides into their functional three-dimensional structures is a critical process in biology. This compound provides a simplified model to investigate the initial events of protein folding. Studies on similar short peptides, particularly those containing alanine (B10760859), have shown that they can adopt helical or extended conformations. nih.gov The presence of valine, with its bulky side chain, introduces steric constraints that can influence the accessible conformations and folding pathways. khanacademy.org Glycine (B1666218), lacking a side chain, imparts significant conformational flexibility to the peptide backbone, allowing it to explore a wider range of structures. colostate.edu The two alanine residues contribute to a propensity for alpha-helical structures. nih.gov

Computational simulations, such as molecular dynamics, are employed to map the energy landscape of this compound, identifying stable folded states, transition states, and the pathways of folding and unfolding. These studies can reveal how the interplay of the different amino acid residues guides the peptide to its final conformation. For instance, simulations can track the formation of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures.

A hypothetical folding pathway for this compound could involve the initial formation of a turn-like structure nucleated by the flexible glycine residue, followed by the propagation of a helical or extended conformation stabilized by hydrogen bonds between the peptide backbone amides and carbonyls.

Investigating Amino Acid Sequence Effects on Peptide Properties

These studies help to elucidate the "rules" of protein folding and how sequence variations can lead to different structures and, potentially, disease states if the folding process is disrupted. The hydrophobicity and steric bulk of the valine side chain, the flexibility of glycine, and the helical propensity of alanine all contribute to the unique conformational preferences of this tetrapeptide. khanacademy.orgcolostate.edunih.gov

| Amino Acid | Key Property Contribution | Effect on this compound Structure |

| L-Valine | Hydrophobic, bulky side chain | Steric hindrance, promotes β-sheet-like structures in larger peptides. |

| Glycine | No side chain, high flexibility | Allows for tight turns and conformational diversity. colostate.edu |

| L-Alanine | Small, nonpolar side chain | High propensity for forming α-helical structures. nih.gov |

Engineering Novel Peptides and Peptide-Based Materials

The knowledge gained from studying model peptides like this compound can be applied to the rational design of novel peptides and peptide-based materials with specific functions and properties.

Design of Modified Tetrapeptides with Enhanced Properties

By modifying the sequence or chemical structure of this compound, it is possible to create new peptides with enhanced stability, specific binding affinities, or catalytic activities. For instance, replacing the natural L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation, a desirable property for therapeutic peptides.

Chemical modifications, such as N-methylation of the peptide bonds, can also be used to alter the conformational preferences and biological activity of the peptide. These modifications can lock the peptide into a specific conformation that is optimal for a particular application.

Integration into Supramolecular Architectures for Material Science

Short peptides, including tetrapeptides, can self-assemble into well-ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. researchgate.net The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

The sequence of this compound, with its alternating hydrophobic (Val, Ala) and small (Gly) residues, provides a template for designing self-assembling systems. The valine and alanine side chains can drive hydrophobic collapse, while the peptide backbone can form extensive hydrogen bonding networks to stabilize the resulting nanostructures.

Development of Biosensors Utilizing Tetrapeptide Interactions

Peptides are increasingly recognized as powerful biorecognition elements for coupling with electrochemical transducers in biosensor development. mdpi.com Their advantages over traditional recognition elements like antibodies include high stability, selectivity, ease of synthesis, and the ability to be modified with specific functional groups. mdpi.comacs.org Tetrapeptides such as this compound can be employed in several biosensing roles, including as enzymatic substrates, biocompatible scaffolds, and, most notably, as biological recognition elements that bind to specific target analytes. acs.orgmdpi.com

The development of a biosensor using a tetrapeptide involves immobilizing the peptide onto an electrode surface. nih.gov This interaction between the target analyte and the peptide probe can be converted into a measurable signal by a transduction platform. nih.gov Common transduction techniques suitable for peptide-based sensors include:

Electrochemical Impedance Spectroscopy (EIS): This label-free technique measures changes in the electrical impedance at the electrode surface as the target molecule binds to the immobilized tetrapeptide. EIS is considered a promising electrochemical method for sensitive and real-time monitoring. nih.gov

Amperometry: These biosensors generate a current when a potential is applied, with the current being proportional to the analyte's concentration. nih.gov

Optical Transducers: Methods like Surface Plasmon Resonance (SPR) can detect changes in the refractive index at the sensor surface upon target binding, offering highly specific and sensitive analysis. nih.gov

Peptides can be engineered with high affinity and specificity for a wide range of targets, from small molecules to large proteins, making them versatile components in the design of novel diagnostic tools. acs.orgnih.gov

Methodological Advancements Facilitated by Tetrapeptide Research

The study and synthesis of short peptides like this compound drive innovation in several key technological and computational areas.

Refinement of Peptide Synthesis Technologies

The chemical synthesis of peptides is a cornerstone of peptide research. The primary method for producing peptides such as this compound is Solid-Phase Peptide Synthesis (SPPS). nih.govgoogle.com This revolutionary technique, developed by R. B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.govgoogle.comacs.org Research into synthesizing tetrapeptides and other short oligopeptides continues to refine this process.

Key advancements in peptide synthesis include:

Automated Synthesizers: Automation has significantly increased the throughput and reproducibility of SPPS. springernature.com

Novel Coupling Reagents: The development of more efficient coupling reagents minimizes side reactions and improves the yield of the desired peptide. springernature.com

Specialized Resins and Linkers: A variety of solid supports and linkers are available, providing flexibility in the synthesis process and allowing for the creation of peptides with modified C-termini. nih.gov

The table below summarizes common peptide synthesis strategies.

Table 1: Comparison of Peptide Synthesis Technologies| Technology | Principle | Advantages | Common Applications |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The peptide chain is assembled on an insoluble resin support, with excess reagents washed away after each step. nih.gov | High efficiency, automation-friendly, simplified purification. nih.gov | Synthesis of peptides and small proteins for research and pharmaceutical use. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis is carried out entirely in solution without a solid support. | Scalable for large-scale production of short peptides. | Industrial production of simple peptides like Aspartame. |

| Microwave-Assisted Peptide Synthesis (MAPS) | Utilizes microwave energy to accelerate the coupling and deprotection steps in SPPS. | Drastically reduced synthesis times, improved efficiency for difficult sequences. | Rapid synthesis of complex and long peptides. |

Improvement of Analytical Techniques for Peptide Characterization

Accurate characterization is critical to ensure the identity, purity, and structural integrity of a synthesized peptide like this compound. The analytical challenges posed by short peptides have spurred improvements in several characterization techniques. nih.govspringernature.comresolvemass.ca

Table 2: Key Analytical Techniques for Tetrapeptide Characterization

| Technique | Purpose | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | The "gold standard" for determining molecular weight and sequence. resolvemass.ca | Provides highly accurate molecular mass, confirms amino acid sequence (via fragmentation), and identifies any modifications. resolvemass.ca |

| High-Performance Liquid Chromatography (HPLC) | Essential for assessing purity and for purification. resolvemass.ca | Separates the target peptide from impurities, providing a quantitative measure of purity based on retention time. resolvemass.ca |